[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-ethylheptanoate
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Overview
Description
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-ethylheptanoate is a complex organic compound with a significant molecular structure. This compound belongs to the class of cyclopenta[a]phenanthrenes, which are known for their intricate ring systems and diverse biological activities.
Preparation Methods
The synthesis of [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-ethylheptanoate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The synthetic routes typically involve:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through various cyclization reactions, often starting from simpler aromatic precursors.
Functionalization: Introduction of the 3-ethylheptanoate group and other substituents through esterification and alkylation reactions.
Industrial production: Large-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-ethylheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Halogenation or nitration reactions can introduce new functional groups.
Common reagents and conditions: Reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution are commonly used.
Major products: The major products depend on the specific reaction conditions and reagents used, but can include various oxidized, reduced, or substituted derivatives.
Scientific Research Applications
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-ethylheptanoate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-ethylheptanoate involves its interaction with specific molecular targets and pathways:
Molecular targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways involved: It can influence various signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-ethylheptanoate can be compared with other similar compounds, such as:
Ergost-5-ene, 3-methoxy-, (3β,24R)-: Similar in structure but with different functional groups.
Stigmasterol glucoside: Another compound with a similar core structure but different substituents.
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,6S)-6-Hydroxy-7-methyl-3-octen-2-yl]-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol: Shares the cyclopenta[a]phenanthrene core but has different functional groups.
Properties
Molecular Formula |
C36H62O2 |
---|---|
Molecular Weight |
526.9 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-ethylheptanoate |
InChI |
InChI=1S/C36H62O2/c1-8-10-14-27(9-2)23-34(37)38-29-19-21-35(6)28(24-29)15-16-30-32-18-17-31(26(5)13-11-12-25(3)4)36(32,7)22-20-33(30)35/h15,25-27,29-33H,8-14,16-24H2,1-7H3/t26-,27?,29+,30+,31-,32+,33+,35+,36-/m1/s1 |
InChI Key |
CBUUTARDCCFBJE-MSRDKCBUSA-N |
Isomeric SMILES |
CCCCC(CC)CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCC(CC)CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
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